molecular formula C17H16Cl2N2O B2664781 3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone CAS No. 866043-33-6

3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone

货号: B2664781
CAS 编号: 866043-33-6
分子量: 335.23
InChI 键: GZPRPWCUHAKFPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone is a useful research compound. Its molecular formula is C17H16Cl2N2O and its molecular weight is 335.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H16Cl2N2O
  • Molecular Weight : 335.23 g/mol
  • CAS Number : 866043-33-6

Biological Activity Overview

Quinazolinone derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound in focus shows promising results in several areas:

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties against a range of bacterial strains. A study highlighted the synthesis of novel quinazoline derivatives and their evaluation against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The findings suggest that many compounds within this class can inhibit bacterial growth effectively.

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus965
Compound 15Escherichia coli1575
Compound 14aCandida albicans1170

These results indicate that certain derivatives of quinazolinone can be as effective as standard antibacterial drugs like ampicillin and vancomycin .

Structure-Activity Relationship (SAR)

The SAR analysis of quinazolinone derivatives reveals that modifications at specific positions on the quinazoline ring can enhance biological activity. For instance, substituents at the 1- and 3-positions significantly influence the compound's efficacy against bacterial strains. Compounds with triazole moieties at these positions demonstrated improved antibacterial activity compared to their unsubstituted counterparts .

Case Studies

  • Antibacterial Screening :
    A comprehensive study evaluated a series of quinazoline derivatives for their antibacterial properties. Among them, compounds with halogen substituents exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural modifications in developing more potent antibacterial agents .
  • In Vivo Efficacy :
    In an animal model, one derivative showed significant efficacy in reducing bacterial load in infected mice. This suggests potential therapeutic applications in treating resistant bacterial infections .
  • Cytotoxicity Assessment :
    Another investigation assessed the cytotoxic effects of these compounds on human cancer cell lines. Some derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .

科学研究应用

Anticholinesterase Activity

One of the prominent applications of this quinazolinone derivative is its potential as an anticholinesterase agent. Research has indicated that derivatives of quinazolinones exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the nervous system. For instance, studies have shown that certain derivatives can inhibit AChE with nanomolar potency, suggesting that 3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone could be developed for treating cognitive disorders like Alzheimer's disease .

Antimicrobial Properties

Quinazoline derivatives have been evaluated for their antimicrobial properties against various bacterial strains. In vitro studies suggest that compounds similar to this compound demonstrate moderate to significant activity against both Gram-positive and Gram-negative bacteria. This positions them as potential candidates for developing new antimicrobial agents amid rising antibiotic resistance .

Synthetic Pathways

The synthesis of this compound involves several chemical reactions starting from readily available precursors. The compound can be synthesized through a multi-step process involving cyclization and substitution reactions that yield high purity and yield rates .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazolinone derivatives. Modifications at specific positions on the quinazolinone scaffold can enhance potency and selectivity towards targeted enzymes like AChE or bacterial enzymes. Studies have shown that substituents such as dichlorobenzyl groups significantly influence the binding affinity and inhibitory activity against cholinesterases .

Inhibition Studies

A notable case study involved the assessment of various quinazolinone derivatives for their AChE inhibitory activity. The results indicated that modifications on the benzyl ring led to enhanced inhibition rates compared to unsubstituted analogs. The structure of this compound was highlighted as a promising scaffold for further development in neuropharmacology .

Antibacterial Testing

In another study focusing on antibacterial properties, this compound was tested against various strains of bacteria using agar diffusion methods. The compound exhibited notable zones of inhibition, indicating its potential as a lead compound in developing new antibiotics .

属性

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-2,2-dimethyl-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c1-17(2)20-15-6-4-3-5-12(15)16(22)21(17)10-11-7-8-13(18)14(19)9-11/h3-9,20H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPRPWCUHAKFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1CC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。